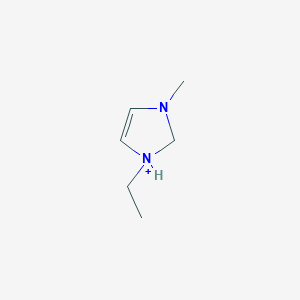
1-ethyl-3-methyl-1H-imidazolium
Übersicht
Beschreibung
1-ethyl-3-methyl-1H-imidazolium is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, with ethyl and methyl groups substituted at the nitrogen atoms . It is known for its high thermal stability, low volatility, and high ionic conductivity .
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-methyl-1H-imidazolium typically involves the alkylation of imidazole. One common method is the reaction of imidazole with ethyl chloride and methyl iodide under controlled conditions to produce the desired ionic liquid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
1-ethyl-3-methyl-1H-imidazolium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-methyl-1H-imidazolium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ethyl-3-methyl-1H-imidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and processes. In catalysis, for example, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity . The pathways involved often include ionic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3-methyl-1H-imidazolium can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of an ethyl group, leading to different physical properties.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, which affects its solubility and thermal properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Has a different anion, which influences its ionic conductivity and stability.
The uniqueness of this compound lies in its balance of thermal stability, ionic conductivity, and versatility in various applications .
Eigenschaften
Molekularformel |
C6H13N2+ |
|---|---|
Molekulargewicht |
113.18 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3/p+1 |
InChI-Schlüssel |
IBZJNLWLRUHZIX-UHFFFAOYSA-O |
Kanonische SMILES |
CC[NH+]1CN(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)


![9-(2-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B8625030.png)







